![molecular formula C15H14 B046975 9-Ethyl-9H-fluorene CAS No. 2294-82-8](/img/structure/B46975.png)
9-Ethyl-9H-fluorene
Overview
Description
9-Ethyl-9H-fluorene is a chemical compound with the molecular formula C15H14 . It has a molecular weight of 194.2717 . It is also known by other names such as 9H-Fluorene, 9-ethyl-; 9-ethyl-9H-fluorene .
Synthesis Analysis
9-Ethylfluorene has been used as a reactant for the preparation of optically active 3-(9-alkylfluoren-9-yl)propene oxide derivatives . A highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation has been reported . This process involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis
The molecular structure of 9-Ethyl-9H-fluorene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
9-Ethyl-9H-fluorene has a molecular weight of 194.2717 . It has a density of 1.0±0.1 g/cm3, a boiling point of 321.7±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 54.1±0.8 kJ/mol, and it has a flash point of 149.4±10.3 °C . The index of refraction is 1.594 .Scientific Research Applications
Catalysis and Synthesis
9-Ethyl-9H-fluorene is utilized in catalytic processes for the selective synthesis of alkylated and alkenylated fluorenes. A nickel complex derived from an SNS ligand is employed to facilitate these reactions, which are crucial for the development of pharmaceuticals and advanced materials .
Optoelectronic Materials
The compound serves as a core structure for oligomers used in optoelectronics. Its derivatives exhibit unique photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and distributed feedback (DFB) lasers .
Pharmaceuticals
9-Ethyl-9H-fluorene derivatives have been explored for their potential in pharmaceutical applications. For instance, the synthesis of antimalarial drug analogs like benflumetol showcases the compound’s relevance in medicinal chemistry .
Agricultural Chemicals
Research has indicated that certain acyl derivatives of 9-Ethyl-9H-fluorene exhibit antifeedant properties, which could be harnessed to develop new pesticides that deter insect feeding without harming crops .
Material Science
In material science, the compound’s derivatives are used to modify surface properties and create specialized coatings. These modifications can enhance durability, resistance to environmental factors, and provide other desirable characteristics .
Laser Technology
The optical properties of 9-Ethyl-9H-fluorene-based oligomers are leveraged in the design of lasers. These oligomers can be used to produce intense amplified spontaneous emission (ASE), which is fundamental in laser operation .
Safety and Hazards
Mechanism of Action
Target of Action
Fluorene and its derivatives are known to interact with various enzymes and proteins in the cell .
Mode of Action
It is known that fluorene and its derivatives can undergo oxidation to form fluorenones . This reaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
strain DBF63, fluorene is degraded to phthalate through several intermediates, including 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone . Another study on Pseudomonas sp. strain SMT-1 identified 9-fluorenol, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid as intermediates in the fluorene degradation pathway .
Pharmacokinetics
The molecular weight of 1942717 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Fluorene and its derivatives are known to be used in the synthesis of a variety of organic electronic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-Ethyl-9H-fluorene. For instance, the presence of more polar groups in the polymer side-chains or backbone can improve the wettability of the material with water, which can affect the photocatalytic performance .
properties
IUPAC Name |
9-ethyl-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCCEYJCKGWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872977 | |
Record name | 9-Ethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-9H-fluorene | |
CAS RN |
2294-82-8, 65319-49-5 | |
Record name | 9-Ethylfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2294-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-9H-fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065319495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Ethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-ETHYL-9H-FLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN0073G1C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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